IRAK inhibitor 2
Overview
Description
IRAK inhibitor 2 is a compound that specifically targets interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a serine-threonine kinase that plays a crucial role in the signaling pathways of the innate immune system, particularly in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways . By inhibiting IRAK4, this compound can modulate inflammatory responses, making it a potential therapeutic agent for various inflammatory and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IRAK inhibitor 2 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters . Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
IRAK inhibitor 2 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and acids or bases (e.g., hydrochloric acid, sodium hydroxide) . Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
IRAK inhibitor 2 has a wide range of scientific research applications, including:
Mechanism of Action
IRAK inhibitor 2 exerts its effects by binding to the kinase domain of IRAK4, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as IRAK1 and tumor necrosis factor receptor-associated factor 6 (TRAF6) . As a result, the activation of NF-κB and MAPK pathways is blocked, leading to a reduction in the production of pro-inflammatory cytokines and chemokines . This mechanism of action makes this compound a promising candidate for modulating immune responses and treating inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
Several other compounds are similar to IRAK inhibitor 2 in terms of their target and mechanism of action. These include:
IRAK4 inhibitor 1: Another selective inhibitor of IRAK4 with a similar chemical structure and mechanism of action.
IRAK1/4 dual inhibitor: A compound that targets both IRAK1 and IRAK4, offering broader inhibition of the IRAK signaling pathway.
Uniqueness of this compound
This compound is unique in its high selectivity for IRAK4, which minimizes off-target effects and reduces the risk of adverse reactions . Additionally, its well-defined synthetic route and favorable pharmacokinetic properties make it an attractive candidate for further development and clinical evaluation .
Biological Activity
IRAK inhibitor 2 is a selective inhibitor targeting Interleukin-1 receptor-associated kinase 4 (IRAK4), a key player in the Toll-like receptor (TLR) signaling pathway, which is crucial for the innate immune response. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and implications for therapeutic applications.
IRAK4 is involved in the signaling cascade initiated by TLRs and IL-1 receptors, leading to the activation of various transcription factors such as NF-κB and IRF5. The inhibition of IRAK4 by this compound disrupts these pathways, preventing the production of pro-inflammatory cytokines.
Key Findings:
- Inhibition of Cytokine Production: Studies have shown that this compound effectively reduces the expression of inflammatory cytokines in human monocytes following TLR stimulation. Specifically, it blocks the nuclear translocation of IRF5 while minimally affecting NF-κB activation, indicating a selective mechanism of action .
- Impact on Hepatic Inflammation: In models of alcohol-related liver disease (ALD), pharmacological blockade of IRAK4 has been associated with reduced hepatic inflammation and hepatocellular damage, suggesting potential therapeutic benefits for liver conditions .
Case Studies
-
Alcoholic Liver Disease Model:
- Objective: To assess the role of IRAK4 in ethanol-induced liver injury.
- Method: Utilized Irak4 knock-in mice and pharmacological inhibitors to evaluate liver damage.
- Results: Inhibition led to decreased levels of acute phase proteins and reduced inflammation, highlighting IRAK4's critical role in ALD pathogenesis .
-
Hematologic Malignancies:
- Objective: To explore IRAK4's involvement in acute myeloid leukemia (AML).
- Method: Investigated the effects of dual inhibition of IRAK1 and IRAK4 on leukemic progenitor cells.
- Results: The dual inhibition significantly suppressed leukemic cell function, indicating that targeting IRAK pathways may offer new therapeutic strategies for AML treatment .
Data Tables
Research Findings
Recent studies have highlighted several important aspects of this compound's biological activity:
- Selectivity for IRAK4: Compared to other kinases, this compound shows a higher affinity for IRAK4, making it a potent agent in modulating inflammatory responses.
- Therapeutic Potential: Given its ability to inhibit pro-inflammatory cytokine production, this compound is being investigated for its potential use in treating various inflammatory diseases and malignancies.
Properties
IUPAC Name |
4-[6-(furan-2-ylmethylamino)imidazo[1,2-b]pyridazin-3-yl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-13-5-3-12(4-6-13)15-11-19-17-8-7-16(20-21(15)17)18-10-14-2-1-9-23-14/h1-9,11,22H,10H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKXXSDVMPBIOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NN3C(=NC=C3C4=CC=C(C=C4)O)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648708 | |
Record name | 4-[6-{[(Furan-2-yl)methyl]amino}imidazo[1,2-b]pyridazin-3(5H)-ylidene]cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928333-30-6 | |
Record name | 4-[6-{[(Furan-2-yl)methyl]amino}imidazo[1,2-b]pyridazin-3(5H)-ylidene]cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.